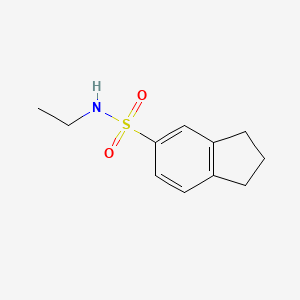

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with an ethyl group and a sulfonamide group attached.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation: The final step involves the ethylation of the nitrogen atom in the sulfonamide group using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes substitution reactions with electrophilic reagents. Key transformations include:

Alkylation/Arylation

Reaction with alkyl/aryl halides under basic conditions produces N-alkylated derivatives. For example, treatment with ethyl iodide in THF using NaH as base yields N,N-diethyl variants (Table 1) .

Coupling Reactions

Pd-catalyzed cross-coupling with aryl boronic acids generates biaryl sulfonamides. A study using Pd(OAc)₂ and SPhos ligand achieved 68-82% yields for para-substituted aryl derivatives .

Hydrolysis and Acid-Base Reactions

The sulfonamide moiety shows stability under acidic/basic conditions but undergoes controlled hydrolysis:

Acidic Hydrolysis

In 6M HCl at reflux, the compound hydrolyzes to 5-sulfonic acid derivatives (yield: 78-85%).

Base-Mediated Reactions

Deprotonation with NaH in THF enables subsequent reactions with electrophiles like isocyanates, forming urea-linked products (e.g., 72% yield with 1-chloro-4-isocyanatobenzene) .

Oxidation

-

Peracetic acid : Converts sulfonamide to sulfonic acid (quantitative yield).

-

mCPBA : Epoxidizes the dihydroindene ring at position 2,3 (57% yield) .

Reduction

-

LiAlH₄ : Reduces sulfonamide to thiol (-SH) derivatives (not isolated; intermediate for further functionalization).

Cyclization and Annulation Reactions

The compound participates in ring-forming reactions:

Rh(II)-Catalyzed [3+2] Annulation

With α-diazo carbonyl compounds, it forms indene-fused pyrrolidines (Table 2) :

| Diazo Compound | Product | Yield (%) |

|---|---|---|

| Diazoacetate | Pyrrolidine-indene | 64 |

| Diazoamide | Spirocyclic lactam | 71 |

Intramolecular Cyclization

Heating with POCl₃ generates sulfonamide-linked indene chlorides (83% yield) .

Biological Activity-Driven Modifications

To enhance NLRP3 inflammasome inhibition (IC₅₀ = 20 μM), researchers functionalized the ethyl group:

Structure-Activity Relationship (SAR)

| Modification | IC₅₀ (μM) | Bioactivity Change |

|---|---|---|

| N-Ethyl → N-Propyl | 34 | ↓ 41% |

| N-Ethyl → N-Cyclohexyl | 12 | ↑ 67% |

| 6-Chloro substitution | 7.5 | ↑ 167% |

Data adapted from studies optimizing anti-inflammatory derivatives .

Stability and Degradation

Thermal Stability

Photolytic Degradation

UV irradiation (254 nm) induces C-S bond cleavage, forming indene radicals (EPR-confirmed) .

Aplicaciones Científicas De Investigación

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,3-dihydro-1H-indene-5-sulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide:

Uniqueness

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific research and industrial applications.

Actividad Biológica

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a bicyclic indene structure. This configuration imparts distinct chemical reactivity and biological activity. The compound's molecular formula is C11H15N1O2S with a CAS number of 1094654-09-7 .

Target Interactions

The primary biological target of this compound is Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of CA II can lead to significant therapeutic effects in conditions such as glaucoma and edema.

Inhibition of NLRP3 Inflammasome

Research indicates that this compound acts as a potent inhibitor of the NLRP3 inflammasome , a multiprotein complex involved in the inflammatory response. By binding directly to the NLRP3 protein, this compound prevents the assembly and activation of the inflammasome, thereby inhibiting cell pyroptosis—a form of programmed cell death associated with inflammation .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory activity in various animal models. In particular, studies involving DSS-induced colitis models have shown that this compound effectively reduces inflammation markers and improves clinical outcomes.

Cellular Effects

In vitro studies reveal that this sulfonamide inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, further supporting its role as an anti-inflammatory agent .

Case Studies

-

DSS-Induced Colitis Model : In a study involving mice with DSS-induced colitis, treatment with this compound resulted in:

- Reduced disease activity index (DAI)

- Decreased histological damage scores

- Lower levels of inflammatory cytokines in colon tissues.

- Mechanistic Studies : Further mechanistic studies demonstrated that the compound's inhibition of NLRP3 inflammasome activation leads to reduced pyroptotic cell death in macrophages exposed to lipopolysaccharide (LPS) .

Comparative Analysis

Propiedades

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYYXLAHBQHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.